
ML349
概要
説明
ML349 is a potent, isoform-selective, reversible inhibitor of acyl protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2). APT2 belongs to the serine hydrolase family and plays a critical role in regulating protein S-palmitoylation, a dynamic post-translational modification essential for membrane localization and signaling of oncoproteins (e.g., HRAS, MC1R) . This compound was developed through fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP) high-throughput screening (HTS), optimized for selectivity against APT2 (Ki = 200–300 nM) while sparing its homolog APT1 (Ki > 10 µM) .
Mechanism of Action:
this compound binds reversibly to APT2’s active site, indirectly engaging the catalytic triad (Ser122, His210) and oxyanion hole via a water-mediated hydrogen bond network. Its sulfonyl group stabilizes interactions with active-site waters, while its thiophene and methoxyphenyl groups form π-π stacking with APT2-specific residues (e.g., Trp148, Phe183) . This unique binding mode blocks substrate access to the hydrophobic acyl-binding channel, inhibiting depalmitoylation without covalent modification .
準備方法
Synthetic Strategy for ML349 Core Scaffold
The molecular architecture of this compound (C23H22N2O4S2) features a bicyclic benzothiophene scaffold substituted with a methoxy group and a sulfone moiety, critical for target engagement . Synthesis begins with the construction of the central 2,3-dihydrobenzo thieno[3,2-f] thiazepin-4(5H)-one core, achieved through a tandem cyclization-condensation reaction.
Methoxy Group Installation
Selective O-methylation of the phenolic intermediate is performed using methyl iodide in the presence of potassium carbonate. Nuclear magnetic resonance (NMR) monitoring confirms complete conversion, with the methoxy proton resonance appearing at δ 3.82 ppm (singlet, 3H) .
Derivative Synthesis and Structure-Activity Relationships
Modifications to the this compound scaffold have been systematically explored to elucidate determinants of LYPLA2 specificity (Table 1).
Sulfone Modifications
Reduction of the sulfone to sulfoxide (this compound-sulfoxide) or thioether (this compound-thioether) drastically reduces potency:
-
This compound-sulfoxide : Ki = 2,222 nM (20-fold increase vs. parent)
-
This compound-thioether : Ki > 10,000 nM
This underscores the sulfone's role in mimicking the tetrahedral transition state during enzyme catalysis.
Methoxy Series Derivatives
Substituting the methoxy group with longer aliphatic chains (e.g., ethoxy, O-alkynyl) maintains LYPLA2 affinity (Ki = 125–170 nM), while hydroxyl or methyl substitutions reduce binding >10-fold . Hydrophobic interactions with the LYPLA2 active site likely explain this tolerance for lipophilic substituents.
Table 1: Inhibitory Activity of this compound Derivatives Against LYPLA2
Compound | R Group | Ki (nM) | Thermal Shift (°C) |
---|---|---|---|
This compound | -OCH3 | 105 | 8.2 |
This compound-sulfoxide | -SOCH3 | 2,222 | 1.5 |
This compound-alkynyl | -O-C≡C-CH3 | 170 | 7.8 |
This compound-acetyl | -OCOCH3 | 437 | 6.1 |
Data adapted from dose-response assays and thermal shift analyses .
Analytical Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 12.7 min . Mass spectrometry (ESI+) shows [M+H]+ at m/z 455.15, matching the theoretical mass of 454.56 g/mol .
Solubility and Formulation
This compound exhibits limited aqueous solubility (0.12 mg/mL in PBS) but dissolves readily in DMSO (27.5 mM) . For cellular assays, working solutions are prepared in DMSO and diluted to final concentrations ≤0.1% to maintain viability .
Biological Validation
Target Engagement Assays
Thermal shift assays demonstrate this compound stabilizes LYPLA2 by 8.2°C, compared to 1.5°C for the S122A catalytic mutant . This confirms sulfone-mediated interactions beyond the active-site serine.
Cellular Activity
In NRAS-mutant melanoma cells, this compound (10 µM) enhances AKT phosphorylation by 2.3-fold without cytotoxicity, validating target modulation in physiological systems .
化学反応の分析
反応の種類: ML349は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になることがあります。
還元: this compoundは、還元されて還元誘導体になることがあります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が一般的に使用されます。
主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により、追加の酸素原子を含む酸化誘導体が生成される場合があり、還元により、酸素原子が少ない還元誘導体が生成される場合があります .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究用途を持っています。
化学: リゾホスホリパーゼ2とアシルタンパク質チオエステラーゼ2の阻害を研究するためのツール化合物として使用されます。
生物学: 細胞プロセスにおけるリゾホスホリパーゼ2とアシルタンパク質チオエステラーゼ2の役割を理解するための研究に使用されます。
医学: リゾホスホリパーゼ2とアシルタンパク質チオエステラーゼ2が関与する病気における潜在的な治療用途について調査されています。
産業: リゾホスホリパーゼ2とアシルタンパク質チオエステラーゼ2を標的とする新しい阻害剤と治療薬の開発に使用されます .
科学的研究の応用
Chemical Characteristics
- Molecular Formula: C23H22N2O4S2
- Molecular Weight: 454.56 g/mol
Biochemical Research
ML349 is extensively used in biochemical studies to explore the roles of LYPLA2 and APT2 in various cellular processes:
- Inhibition Studies: It has been shown to selectively inhibit LYPLA2 with an IC50 value of 144 nM in vitro, demonstrating high selectivity (>20-fold) against LYPLA1 and other serine hydrolases .
- Protein Interaction Studies: Research indicates that this compound interacts differently with homologous residues in APT1 and APT2, contributing to its specificity as an inhibitor .
Cellular Studies
- Cell Viability: In studies involving human embryonic kidney cells (HEK293T), this compound did not exhibit cytotoxic effects while facilitating substrate inhibition more effectively than siRNA methods .
- Effects on Protein Palmitoylation: Treatment with this compound has been shown to stabilize SCRIB at the plasma membrane by enhancing its palmitoylation, indicating its potential role in regulating protein localization .
Therapeutic Investigations
This compound is being explored for its therapeutic potential in conditions where LYPLA2 and APT2 are implicated, such as cancer and metabolic disorders:
- Cancer Research: Inhibitors like this compound are valuable in understanding the signaling pathways involved in cancer progression, particularly through their effects on protein modifications .
- Metabolic Pathways: The compound's ability to modulate lipid metabolism positions it as a candidate for developing treatments targeting metabolic diseases .
Case Study 1: Selectivity Confirmation
In a study utilizing competitive activity-based protein profiling (ABPP), this compound was confirmed as a potent selective inhibitor of LYPLA2, demonstrating its utility in elucidating the biological roles of this enzyme in living systems .
Case Study 2: Impact on Protein Function
Research showed that this compound treatment led to significant changes in the palmitoylation levels of proteins involved in signaling pathways, which could have implications for therapeutic strategies against diseases like melanoma .
作用機序
ML349は、リゾホスホリパーゼ2とアシルタンパク質チオエステラーゼ2を選択的かつ可逆的に阻害することで効果を発揮します。この化合物は、これらの酵素の活性部位に結合し、それらの正常な機能を阻害します。この阻害は、リゾホスホ脂質とアシル化タンパク質のレベルの変化につながり、さまざまな細胞プロセスに影響を与える可能性があります。 関与する分子標的と経路には、脂質代謝の調節とタンパク質パルミトイル化が含まれます .
類似化合物:
ML348: 同様の特性を持つもう1つのリゾホスホリパーゼ2阻害剤ですが、効力と選択性は異なります。
ML211: リゾホスホリパーゼ2に対して阻害活性を有する化合物ですが、化学構造が異なります。
VU0155069: ホスホリパーゼD1の選択的阻害剤であり、リゾホスホリパーゼ2阻害剤を伴う研究で比較に使用されます .
This compoundの独自性: this compoundは、リゾホスホリパーゼ2とアシルタンパク質チオエステラーゼ2の阻害剤としての高い選択性と効力で独自です。 その可逆的阻害とこれらの酵素を選択的に標的とする能力は、科学研究と潜在的な治療用途において貴重なツールとなっています .
類似化合物との比較
Functional Impact :
- Cancer Biology: ML349 restores S-palmitoylation of MC1R R151C mutants in melanocytes, rescuing cAMP signaling and reducing UVB-induced melanomagenesis in preclinical models .
- Inflammation : this compound increases STAT3 palmitoylation in T-helper 17 (TH17) cells, attenuating colitis in murine models .
- Off-Targets: Weak interactions with pyridoxal kinase (PDXK, Kd = 1.4 µM) and quinone oxidoreductase 2 (NQO2) are observed but are negligible at cellular working concentrations (<1 µM) .
2.1 ML348 (APT1-Selective Inhibitor)
ML348 is the APT1-selective counterpart to this compound, sharing a piperazine amide scaffold but differing in substituents (trifluoromethyl vs. sulfone groups).
Structural Insights :
- Co-crystal structures reveal that APT1-Ile75 and APT2-Leu78 dictate selectivity. Mutation of APT1-Ile75 to Leu (APT1-I75L) reduces ML348 binding by 10-fold but enhances this compound sensitivity (Ki = 370 nM) .
- Reciprocal mutagenesis (e.g., APT2-L78I) partially reverses selectivity, highlighting divergent dynamics in the β5-α2 loop and G3 helix .
2.2 Palmostatin B (Broad-Spectrum APT1/2 Inhibitor)
Palmostatin B is a pan-APT inhibitor with additional activity against ABHD17 isoforms and other serine hydrolases .
Functional Contrast :
- In melanoma models, Palmostatin B reduces NRAS mutant cell viability, whereas this compound preserves viability while modulating MC1R signaling .
- This compound’s selectivity avoids off-target effects on lipid metabolism enzymes (e.g., PPT1), which are inhibited by Palmostatin B .
2.3 ML211 (Dual APT1/APT2 Inhibitor)
ML211, a triazole urea, is a dual APT1/APT2 inhibitor (Ki = 1–5 µM) derived from the same HTS campaign as ML348/349 .
Key Distinction : ML211’s covalent mechanism limits its use in dynamic cellular studies, whereas this compound’s reversibility enables precise temporal control of APT2 activity .
生物活性
ML349 is a selective inhibitor of acyl protein thioesterases, particularly targeting APT1 and APT2. These enzymes play crucial roles in the post-translational modification of proteins through palmitoylation, which is essential for various cellular processes, including signal transduction and membrane localization. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications, especially in cancer biology.
Inhibition of APT1 and APT2
This compound was designed to selectively inhibit APT2 with a mechanism that involves binding to the enzyme's active site. The compound's sulfone group is critical for its interaction with the catalytic serine hydroxyl group of APT2, mimicking the tetrahedral intermediate formed during substrate hydrolysis. This interaction is essential for the compound's inhibitory activity:
- Ki Values : The binding affinity (Ki) of this compound for APT2 is approximately 105 nM, indicating a strong interaction with the enzyme. In contrast, derivatives such as this compound-sulfoxide exhibit significantly reduced binding (Ki > 10,000 nM), highlighting the importance of the sulfone moiety in maintaining effective inhibition .
Structural Insights
The crystal structure of APT2 in complex with this compound reveals that the inhibitor adopts a unique conformation that stabilizes the enzyme and prevents substrate access. This structural information is vital for designing more effective inhibitors with improved selectivity and potency .
Effects on Melanoma Cells
Research has shown that this compound does not significantly reduce cell viability in NRAS mutant melanoma cell lines at concentrations up to 12.5 μM. This finding aligns with studies indicating that both ML348 and this compound have negligible effects on NRAS signaling pathways when used at these concentrations .
- Cell Viability Assays : In assays using melanoma cell lines, this compound demonstrated minimal cytotoxic effects compared to palmostatin B, which induced dose-dependent cell death .
Activation of Signaling Pathways
Interestingly, while this compound does not decrease cell viability, it has been observed to induce slight activation of the AKT signaling pathway in NRAS mutant cells. However, this effect was not replicated in BRAF mutant SK-MEL-28 cells, suggesting a context-dependent response to APT inhibition .
Table 1: Summary of this compound Activity Against APT Enzymes
Compound | Target Enzyme | Ki (nM) | Effect on Cell Viability | Notable Observations |
---|---|---|---|---|
This compound | APT2 | 105 | No significant reduction | Activates AKT in NRAS mutant cells |
ML348 | APT1 | Not specified | No significant reduction | Similar profile to this compound |
Palmostatin B | NRAS Mutant Melanoma Cells | Not applicable | Significant reduction | Induces apoptosis |
Table 2: Comparative Binding Affinities of this compound Derivatives
Derivative | Ki (nM) |
---|---|
This compound | 105 |
This compound-sulfoxide | 2222 |
This compound-thioether | >10,000 |
Study on NRAS Mutant Melanoma
In a study investigating the effects of acyl protein thioesterase inhibitors on NRAS mutant melanoma cells, both ML348 and this compound were evaluated alongside palmostatin B. The results indicated that while palmostatin B effectively induced apoptosis and reduced cell viability, ML348 and this compound did not exhibit similar effects, suggesting their limited role in directly inhibiting NRAS signaling pathways .
Structural Biology Insights
The structural analysis of this compound bound to APT2 provided critical insights into its mechanism of action. The binding interactions were characterized by hydrogen bonds between the sulfone group of this compound and active site residues, which are crucial for its inhibitory function . This structural understanding aids in further drug development efforts targeting palmitoylation-related pathways.
Q & A
Q. What is the primary biochemical mechanism of ML349, and how does it selectively inhibit acyl protein thioesterase 2 (APT2)?
This compound is a competitive, reversible inhibitor of APT2 with a reported Ki of 120 nM and an IC50 of 144 nM for LYPLA2 (APT2) . Its selectivity arises from structural interactions with APT2’s active site: the sulfonyl group of this compound forms hydrogen bonds with water molecules near APT2’s catalytic triad (Ser-Asp-His), indirectly engaging the oxyanion hole. In contrast, APT1’s active site sterically excludes this compound due to differing gatekeeper residues (e.g., Leu-147 in APT1 vs. Phe-152 in APT2), enabling isoform-specific inhibition .
Q. How can researchers validate the target specificity of this compound in cellular models?
- Biotinylated Probes: Use biotin-conjugated this compound (this compound-biotin) to pull down interacting proteins, paired with negative controls like o-ML349-biotin or azide-PEG3-biotin (low inhibitory activity) to reduce false positives .
- Label-Free Proteomics: Perform mass spectrometry to identify enriched proteins. APT2 should be the primary target, with ~10 off-target candidates typically detected .
- Activity-Based Protein Profiling (ABPP): Use fluorescent probes like FP-rho to confirm competitive displacement of this compound from APT2 in lysates .
Q. What experimental strategies mitigate off-target effects in S-acylproteomics studies involving this compound?
- Negative Controls: Include structurally similar but inactive analogs (e.g., o-ML349-biotin) to distinguish specific binding .
- Dose Titration: Optimize this compound concentrations to minimize non-specific inhibition (e.g., IC50 validation across cell lines) .
- Orthogonal Validation: Combine proteomics with genetic knockdown (siRNA/shRNA) of APT2 to confirm phenotype specificity .
Q. Why does this compound exhibit isoform selectivity between APT1 and APT2, and what structural features govern this?
High-resolution crystallography (1.64 Å for APT2-ML349) reveals that this compound’s sulfonyl group stabilizes active-site water networks in APT2, which are absent in APT1. Reciprocal mutagenesis shows that APT1’s Leu-147 and APT2’s Phe-152 act as gatekeepers, sterically restricting this compound’s access to APT1 . Evolutionary conservation of these residues suggests functional divergence despite 85% sequence identity .
Q. How should contradictory data on this compound’s efficacy in different cancer models be reconciled?
- Model-Specific Factors: In MC1R-mutant melanoma, this compound reduces cAMP by restoring MC1R depalmitoylation, suppressing tumor growth . However, in GPX4-knockout tumors, this compound fails to enhance ferroptosis due to compensatory APT1 activity or alternate depalmitoylation pathways .
- Compensatory Mechanisms: Co-treatment with APT1 inhibitors (e.g., ML348) may reverse paradoxical increases in depalmitoylation activity observed in single-inhibitor studies .
Q. What in vitro and in vivo approaches best assess this compound’s pharmacological activity?
- In Vitro:
- In Vivo:
Q. How can researchers design experiments to study compensatory APT1/APT2 interplay when using this compound?
- Dual Inhibition: Co-administer this compound (APT2-specific) and ML348 (APT1-specific) in HEK293T cells, using ratiometric probes (e.g., RDP-2) to track depalmitoylation dynamics .
- Localization Studies: Perform subcellular fractionation to assess APT1/APT2 redistribution upon this compound treatment, as compartmentalization may drive functional redundancy .
Q. What are critical considerations for ensuring reproducibility in this compound-based studies?
- Enzyme Source: Use recombinant human APT2 (vs. murine isoforms) for biochemical assays, as species-specific variations affect inhibitor potency .
- Data Reporting: Follow guidelines for proteomics (e.g., MIAPE standards) and include raw mass spectrometry files in supplementary materials .
- Control Experiments: Replicate key findings with orthogonal methods (e.g., ABPP and genetic knockdown) to confirm target engagement .
特性
IUPAC Name |
(5,5-dioxo-4H-thieno[3,2-c]thiochromen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJPELUPZUEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。